molecular formula C9H8FNO B6614923 7-fluoro-5-methoxy-1H-indole CAS No. 1106942-47-5

7-fluoro-5-methoxy-1H-indole

Cat. No. B6614923
CAS RN: 1106942-47-5
M. Wt: 165.16 g/mol
InChI Key: ZZVYPTICESWIHO-UHFFFAOYSA-N
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Description

7-Fluoro-5-methoxy-1H-indole, also known as FMOI, is an indole derivative that has been studied for its potential applications in biochemistry, medicinal chemistry, and pharmacology. FMOI is a versatile compound that has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its potential therapeutic effects. This article will discuss the synthesis method of FMOI, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Scientific Research Applications

7-fluoro-5-methoxy-1H-indole has been studied for its potential applications in medicinal chemistry and pharmacology. 7-fluoro-5-methoxy-1H-indole has been shown to possess anti-inflammatory, anti-microbial, and anti-tumor activities. It has also been studied for its potential therapeutic effects in the treatment of cancer, diabetes, and other diseases. 7-fluoro-5-methoxy-1H-indole has also been used in the synthesis of a variety of compounds, including drugs, and has been studied for its potential applications in drug delivery.

Mechanism of Action

The exact mechanism of action of 7-fluoro-5-methoxy-1H-indole is not yet fully understood. However, it is believed that 7-fluoro-5-methoxy-1H-indole acts as an inhibitor of enzymes involved in the biosynthesis of prostaglandins, which are known to be involved in the regulation of inflammation. It is also believed that 7-fluoro-5-methoxy-1H-indole may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is known to be involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-fluoro-5-methoxy-1H-indole have been studied extensively. 7-fluoro-5-methoxy-1H-indole has been shown to possess anti-inflammatory, anti-microbial, and anti-tumor activities. It has also been shown to reduce the levels of certain hormones, including cortisol and estradiol. In addition, 7-fluoro-5-methoxy-1H-indole has been shown to inhibit the production of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Advantages and Limitations for Lab Experiments

The use of 7-fluoro-5-methoxy-1H-indole in laboratory experiments has several advantages. First, 7-fluoro-5-methoxy-1H-indole is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Second, 7-fluoro-5-methoxy-1H-indole is a versatile compound that can be used in the synthesis of a variety of compounds, including drugs. Finally, 7-fluoro-5-methoxy-1H-indole has been studied extensively and its biochemical and physiological effects are well-understood, making it a reliable option for laboratory experiments.
However, there are also some limitations to the use of 7-fluoro-5-methoxy-1H-indole in laboratory experiments. First, 7-fluoro-5-methoxy-1H-indole is a relatively unstable compound, which can make it difficult to store and transport. Second, 7-fluoro-5-methoxy-1H-indole can be toxic in high concentrations, so it is important to use it with caution. Finally, 7-fluoro-5-methoxy-1H-indole is not approved for use in humans, so any experiments involving 7-fluoro-5-methoxy-1H-indole should be conducted with caution.

Future Directions

There are a number of potential future directions for the use of 7-fluoro-5-methoxy-1H-indole. First, 7-fluoro-5-methoxy-1H-indole could be used in the development of novel drugs and therapeutics for the treatment of cancer, diabetes, and other diseases. Second, 7-fluoro-5-methoxy-1H-indole could be used in the development of novel delivery systems for drugs and other compounds. Third, 7-fluoro-5-methoxy-1H-indole could be used in the development of new methods for synthesizing compounds. Finally, 7-fluoro-5-methoxy-1H-indole could be used in the development of new methods for studying biochemical and physiological processes in living systems.

Synthesis Methods

7-fluoro-5-methoxy-1H-indole can be synthesized through a variety of methods. The most commonly used method is the Friedel-Crafts reaction, which involves the reaction of an aromatic compound, such as benzene, with an alkyl halide in the presence of an acid catalyst. This method produces 7-fluoro-5-methoxy-1H-indole in high yields and is relatively simple to perform. Other methods of synthesis include the use of reagents such as sodium hydroxide, sodium amide, and sodium iodide.

properties

IUPAC Name

7-fluoro-5-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVYPTICESWIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-5-methoxy-1H-indole

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